molecular formula C13H12N4S3 B4282880 5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B4282880
M. Wt: 320.5 g/mol
InChI Key: JNPKDQLEYJYCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

The compound “5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine” is a member of the thiazole family . Thiazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that thiazole compounds interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The compound’s interaction with its targets may involve binding to specific enzymes or receptors, disrupting their normal function and leading to the death of the pathogen .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the Leishmania and Plasmodium pathogens. By interacting with its targets, the compound may disrupt essential biochemical pathways in these pathogens, such as those involved in DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption could include the inhibition of pathogen growth and proliferation, ultimately leading to their death .

Pharmacokinetics

Like other thiazole compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the Leishmania and Plasmodium pathogens, leading to their death . This can result in the alleviation of the symptoms of leishmaniasis and malaria, the diseases caused by these pathogens .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution . Understanding these factors is crucial for optimizing the use of this compound in the treatment of leishmaniasis and malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity due to its ability to disrupt DNA replication in cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is unique due to its combined thiazole and thiadiazole rings, which provide a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S3/c1-8-2-4-9(5-3-8)11-15-10(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKDQLEYJYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.